N-Fmoc-N-methyl-D-serine N-Fmoc-N-methyl-D-serine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13736875
InChI: InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m1/s1
SMILES: CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol

N-Fmoc-N-methyl-D-serine

CAS No.:

Cat. No.: VC13736875

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N-methyl-D-serine -

Specification

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
IUPAC Name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m1/s1
Standard InChI Key ZVWHTEOKMWNXGP-QGZVFWFLSA-N
Isomeric SMILES CN([C@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-Fmoc-N-methyl-D-serine is defined by the IUPAC name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid. Its structure integrates three functional moieties:

  • An Fmoc group (9-fluorenylmethyloxycarbonyl) at the amino terminus, providing UV-sensitive protection.

  • An N-methyl group substituting the α-amino hydrogen, reducing hydrogen bonding and altering conformational flexibility.

  • A D-serine backbone with a hydroxyl side chain and carboxylic acid terminus .

The compound’s stereochemistry is confirmed by its isomeric SMILES notation:
CN([C@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉NO₅
Molecular Weight341.4 g/mol
CAS Number2260800-16-4
IUPAC Name(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid
Chiral CenterC-2 (R-configuration)

Synthesis and Manufacturing

Reaction Mechanism

The synthesis involves sequential modifications to D-serine:

  • N-Methylation: Introduction of a methyl group to the α-amino group via reductive alkylation or direct alkylation with methyl iodide.

  • Fmoc Protection: Reaction with Fmoc chloride (C₁₅H₁₁ClO₂) in the presence of a base (e.g., triethylamine or sodium carbonate) in dichloromethane (DCM) or dimethylformamide (DMF).

D-Serine+Fmoc-ClBaseN-Fmoc-N-methyl-D-serine+HCl\text{D-Serine} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{N-Fmoc-N-methyl-D-serine} + \text{HCl}

Optimization Considerations

  • Solvent Choice: DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.

  • Temperature: Reactions are typically conducted at 0–25°C to minimize racemization.

  • Purification: Reverse-phase HPLC or silica gel chromatography isolates the product, with yields averaging 70–85% .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-N-methyl-D-serine is indispensable in Fmoc-based SPPS due to:

  • Orthogonal Protection: The Fmoc group is removed under mild basic conditions (20% piperidine in DMF), preserving acid-labile side chains.

  • N-Methylation: Reduces aggregation during chain elongation and enhances metabolic stability in therapeutic peptides .

Table 2: Comparative Advantages Over Non-Methylated Analogues

ParameterN-Fmoc-N-methyl-D-serineN-Fmoc-D-serine
Conformational RigidityHigh (restricted φ/ψ angles)Moderate
Proteolytic StabilityResistant to serine proteasesSusceptible
Solubility in DMF>50 mg/mL~30 mg/mL

Case Study: Lacosamide Analogues

N-Fmoc-N-methyl-D-serine derivatives are precursors to lacosamide, an antiepileptic drug. Analytical methods using pre-column derivatization with Fmoc-Cl enable trace-level quantification (LOD: 0.28 ppm, LOQ: 0.7 ppm) via RP-HPLC, ensuring drug purity .

Analytical and Pharmacological Insights

Chromatographic Analysis

Reverse-phase HPLC methods with C18 columns (150 × 4.6 mm, 3.5 μm) resolve N-Fmoc-N-methyl-D-serine at ~6.2 min using acetonitrile/water gradients. UV detection at 265 nm exploits the Fmoc group’s absorbance .

Biological Relevance

While N-Fmoc-N-methyl-D-serine itself lacks direct pharmacological activity, its structural motif informs neuroscience research:

  • D-Serine acts as an endogenous co-agonist at NMDA receptors, modulating synaptic plasticity .

  • Methylation mimics post-translational modifications observed in neuropeptides, aiding receptor-binding studies .

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